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molecular formula C11H11NO B7464783 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Cat. No. B7464783
M. Wt: 173.21 g/mol
InChI Key: MUIKASWEAWENED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04539319

Procedure details

4-Benzyloxy-5,6,7,8-tetrahydro-1-naphthonitrile (0.6 g, 2.3 mM) was hydrogenated in ethanol (30 ml) in the presence of 10% palladium on charcoal catalyst (100 mg). After 2 hours the catalyst was filtered off and the filtreate was evaporated to give the phenol (6) a white solid (0.4 g) mpt 133°-134° C.
Name
4-Benzyloxy-5,6,7,8-tetrahydro-1-naphthonitrile
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:18]2[CH2:17][CH2:16][CH2:15][CH2:14][C:13]=2[C:12]([C:19]#[N:20])=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[C:18]2[CH2:17][CH2:16][CH2:15][CH2:14][C:13]=2[C:12]([C:19]#[N:20])=[CH:11][CH:10]=1

Inputs

Step One
Name
4-Benzyloxy-5,6,7,8-tetrahydro-1-naphthonitrile
Quantity
0.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=2CCCCC12)C#N
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 2 hours the catalyst was filtered off
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the filtreate was evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=2CCCCC12)C#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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